2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone
Overview
Description
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone, also known as HPI-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of isoindolinone derivatives, which have been found to exhibit various biological activities. The synthesis of HPI-1 has been achieved through a multi-step process, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone involves its interaction with COX-2, which is responsible for the production of prostaglandins, a group of lipid mediators that play a role in inflammation, pain, and fever. 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone binds to the active site of COX-2 and inhibits its activity, which results in a reduction in the production of prostaglandins. This mechanism of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), but 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has been found to be more selective and less toxic than these drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone have been studied extensively in vitro and in vivo. In vitro studies have shown that 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone can inhibit the activity of COX-2 and reduce the production of prostaglandins in various cell lines. In vivo studies have demonstrated that 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone can reduce inflammation and pain in animal models of arthritis and other inflammatory disorders. Additionally, 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has been found to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
The advantages of using 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in lab experiments include its selectivity and low toxicity compared to other NSAIDs. 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has also been found to exhibit anti-cancer properties, making it a potential therapeutic agent for cancer treatment. However, the limitations of using 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. Another area of research is the investigation of the anti-cancer properties of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in various cancer models. Additionally, the potential use of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone in combination with other anti-inflammatory or anti-cancer agents should be explored to enhance its therapeutic efficacy. Finally, the pharmacokinetics and pharmacodynamics of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone should be studied to determine its optimal dosage and administration route for clinical use.
Synthesis Methods
The synthesis of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone involves several steps, including the condensation of 4-methoxybenzaldehyde with malonic acid, followed by cyclization and reduction to yield the intermediate 2-(4-methoxyphenyl)ethylmalonate. This intermediate is then reacted with phthalic anhydride in the presence of a catalyst to form 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone. The overall yield of this process is around 40%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. Studies have shown that 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation and pain, making 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders.
properties
IUPAC Name |
2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-15-8-6-13(7-9-15)17(10-11-20)19-12-14-4-2-3-5-16(14)18(19)21/h2-9,17,20H,10-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVFZOWGDDDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N2CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325611 | |
Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone | |
CAS RN |
861207-49-0 | |
Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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